1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a prolinamide backbone with a 4-chlorophenylsulfonyl group and a pyridin-3-ylmethyl substituent. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide typically involves multiple steps, including the formation of the prolinamide backbone and the introduction of the 4-chlorophenylsulfonyl and pyridin-3-ylmethyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process to meet commercial demands. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring or the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide include other sulfonyl-containing prolinamides and pyridine derivatives These compounds may share similar chemical properties but differ in their biological activities and applications
Some similar compounds include:
- 1-[(4-Chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide
- 1-[(4-Chlorophenyl)sulfonyl]-N-(2-chloro-3-pyridinyl)-L-prolinamide
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-5-7-15(8-6-14)25(23,24)21-10-2-4-16(21)17(22)20-12-13-3-1-9-19-11-13/h1,3,5-9,11,16H,2,4,10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKPOWPTFPXIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.